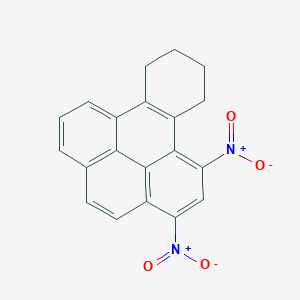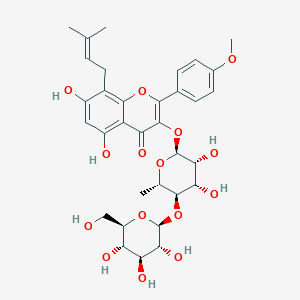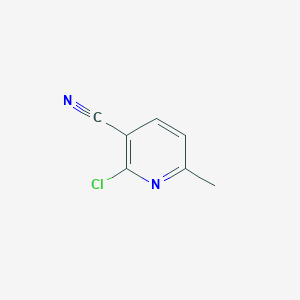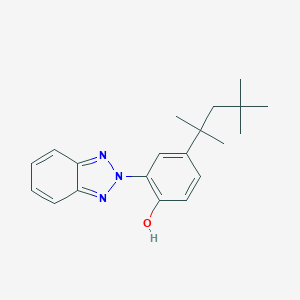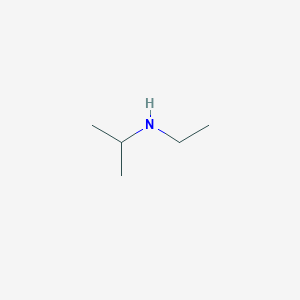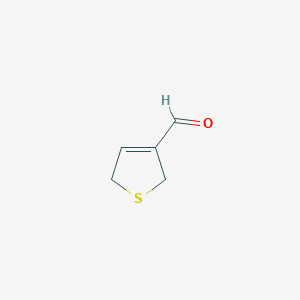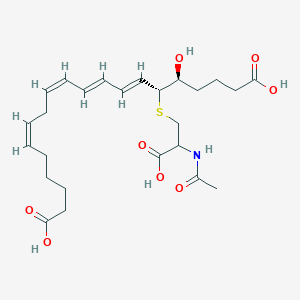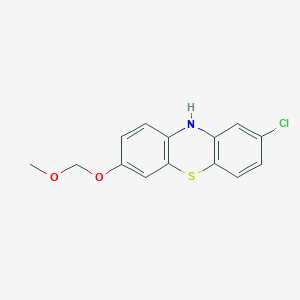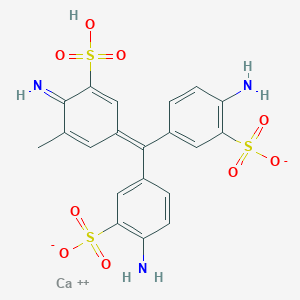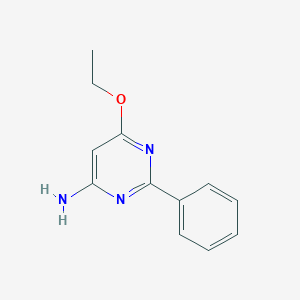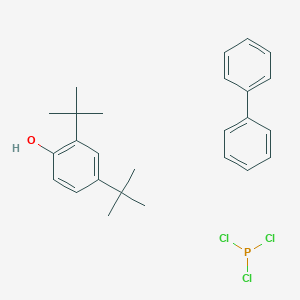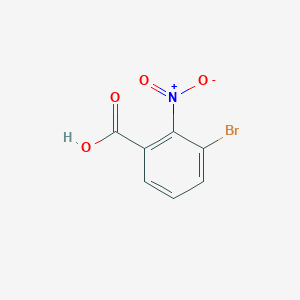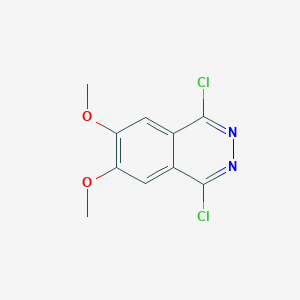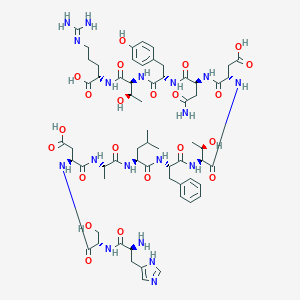
Vasoactive intestinal peptide (1-12)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vasoactive intestinal peptide (1-12), also known as VIP, is a neuropeptide that is widely distributed in the central and peripheral nervous systems. VIP is composed of 28 amino acids, with the first 12 amino acids forming the biologically active fragment. VIP is involved in a variety of physiological processes, including regulation of circadian rhythms, immune function, and gastrointestinal motility. In recent years, VIP has gained attention as a potential therapeutic target for a range of diseases, including cancer, inflammatory bowel disease, and neurodegenerative disorders.
Mécanisme D'action
Vasoactive intestinal peptide (1-12) exerts its effects by binding to a specific G protein-coupled receptor, VPAC1, which is expressed on a variety of cell types throughout the body. Activation of VPAC1 leads to the activation of a number of intracellular signaling pathways, including the cyclic AMP and phosphoinositide pathways. These signaling pathways mediate the diverse effects of Vasoactive intestinal peptide (1-12) on cellular function.
Effets Biochimiques Et Physiologiques
Vasoactive intestinal peptide (1-12) has a wide range of biochemical and physiological effects, including regulation of circadian rhythms, immune function, and gastrointestinal motility. Vasoactive intestinal peptide (1-12) has also been shown to have a potent vasodilatory effect, which makes it a potential therapeutic target for the treatment of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Vasoactive intestinal peptide (1-12) is its specificity for the VPAC1 receptor, which allows for the selective activation of intracellular signaling pathways. However, Vasoactive intestinal peptide (1-12) can be difficult to work with in the laboratory due to its rapid degradation by proteases and its tendency to form aggregates.
Orientations Futures
There are a number of potential future directions for research on Vasoactive intestinal peptide (1-12). One area of interest is the development of Vasoactive intestinal peptide (1-12)-based therapeutics for the treatment of diseases such as cancer and neurodegenerative disorders. Another area of research is the development of new methods for the delivery of Vasoactive intestinal peptide (1-12), which could improve its bioavailability and therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the diverse effects of Vasoactive intestinal peptide (1-12) on cellular function.
Méthodes De Synthèse
Vasoactive intestinal peptide (1-12) is synthesized from a larger precursor peptide, preproVasoactive intestinal peptide (1-12), which is cleaved by a series of proteolytic enzymes to produce the mature peptide. The synthesis of Vasoactive intestinal peptide (1-12) is regulated by a variety of factors, including neurotransmitters, hormones, and cytokines.
Applications De Recherche Scientifique
Vasoactive intestinal peptide (1-12) has been the subject of extensive scientific research, with studies investigating its role in a variety of physiological processes. One area of research has focused on the role of Vasoactive intestinal peptide (1-12) in the regulation of circadian rhythms. Vasoactive intestinal peptide (1-12) is produced by a subset of neurons in the suprachiasmatic nucleus of the hypothalamus, which is the master clock that regulates the body's circadian rhythms. Studies have shown that Vasoactive intestinal peptide (1-12) plays a critical role in the synchronization of circadian rhythms throughout the body.
Another area of research has investigated the role of Vasoactive intestinal peptide (1-12) in immune function. Vasoactive intestinal peptide (1-12) has been shown to have potent anti-inflammatory effects, and studies have demonstrated its ability to regulate the activity of immune cells such as T cells and macrophages. Vasoactive intestinal peptide (1-12) has also been shown to have a protective effect on neurons, with studies suggesting that it may play a role in the prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
112160-96-0 |
|---|---|
Nom du produit |
Vasoactive intestinal peptide (1-12) |
Formule moléculaire |
C62H90N18O22 |
Poids moléculaire |
1439.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C62H90N18O22/c1-28(2)18-38(72-50(90)29(3)70-52(92)42(23-46(86)87)76-58(98)44(26-81)78-51(91)36(63)21-34-25-67-27-69-34)53(93)73-39(19-32-10-7-6-8-11-32)56(96)80-49(31(5)83)60(100)77-43(24-47(88)89)55(95)75-41(22-45(64)85)54(94)74-40(20-33-13-15-35(84)16-14-33)57(97)79-48(30(4)82)59(99)71-37(61(101)102)12-9-17-68-62(65)66/h6-8,10-11,13-16,25,27-31,36-44,48-49,81-84H,9,12,17-24,26,63H2,1-5H3,(H2,64,85)(H,67,69)(H,70,92)(H,71,99)(H,72,90)(H,73,93)(H,74,94)(H,75,95)(H,76,98)(H,77,100)(H,78,91)(H,79,97)(H,80,96)(H,86,87)(H,88,89)(H,101,102)(H4,65,66,68)/t29-,30+,31+,36-,37-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |
Clé InChI |
SRYFTJDITQLOGY-GBGZRFFXSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N)O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Autres numéros CAS |
112160-96-0 |
Séquence |
HSDALFTDNYTR |
Synonymes |
vasoactive intestinal peptide (1-12) VIP (1-12) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)
